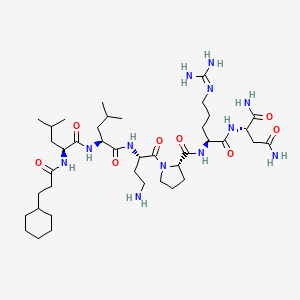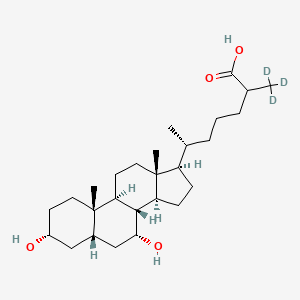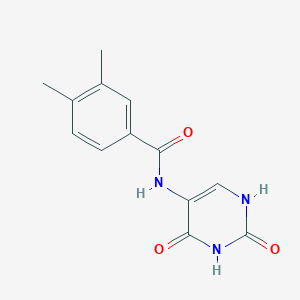
FXIIa-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FXIIa-IN-3 is a potent inhibitor of human factor XIIa, a serine protease involved in the intrinsic coagulation pathway. This compound has garnered significant interest due to its potential therapeutic applications in preventing thromboembolic diseases without the bleeding risks associated with traditional anticoagulants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FXIIa-IN-3 involves the preparation of triazole-based molecules. The synthetic route typically includes the formation of triazole rings through cycloaddition reactions, followed by functional group modifications to enhance the inhibitory activity against factor XIIa . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for clinical and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
FXIIa-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its inhibitory activity.
Reduction: Reduction reactions can modify the electronic properties of the molecule, potentially improving its binding affinity to factor XIIa.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and selectivity towards factor XIIa. These derivatives are further evaluated for their therapeutic potential .
Wissenschaftliche Forschungsanwendungen
FXIIa-IN-3 has a wide range of scientific research applications, including:
Wirkmechanismus
FXIIa-IN-3 exerts its effects by binding to the active site of factor XIIa, inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, thereby reducing thrombus formation. The molecular targets include the catalytic serine residue in the active site of factor XIIa, and the pathways involved are the intrinsic coagulation and kallikrein-kinin systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamidine: A noncovalent inhibitor of factor XIIa, binds in a canonical fashion typical of synthetic serine protease inhibitors.
Aminoisoquinoline: Contains a boronic acid-reactive group that targets the catalytic serine in factor XIIa.
Triazole-based inhibitors: Compounds 8 and 22, identified as potent and selective inhibitors of human factor XIIa.
Uniqueness of FXIIa-IN-3
This compound stands out due to its high selectivity and potency against factor XIIa, making it a promising candidate for developing safer anticoagulant therapies. Its unique structure and binding mechanism provide a distinct advantage over other inhibitors, offering potential therapeutic benefits with minimal bleeding risks .
Eigenschaften
Molekularformel |
C14H16N4O6 |
|---|---|
Molekulargewicht |
336.30 g/mol |
IUPAC-Name |
methyl 5-amino-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C14H16N4O6/c1-21-8-5-7(6-9(22-2)10(8)23-3)12(19)18-14(15)16-11(17-18)13(20)24-4/h5-6H,1-4H3,(H2,15,16,17) |
InChI-Schlüssel |
GXCOGKWQJNUZFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=NC(=N2)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)

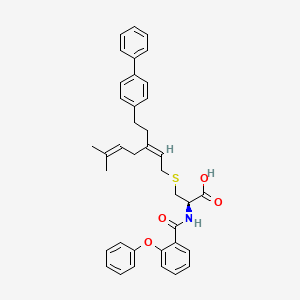
![(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B12372976.png)
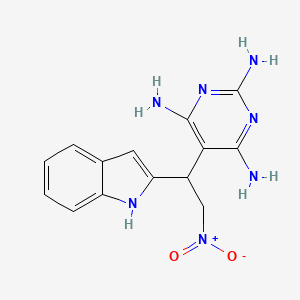
![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride](/img/structure/B12372982.png)
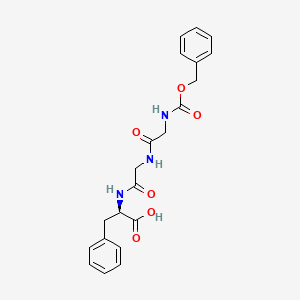
![disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372988.png)
